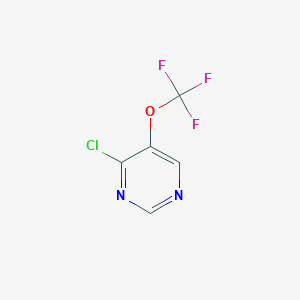

4-Chloro-5-(trifluoromethoxy)pyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms, stands as a cornerstone of contemporary chemical and biological science. Its derivatives are fundamental components of life, forming the basis of nucleobases such as cytosine, thymine, and uracil (B121893), which are integral to the structure of DNA and RNA. Beyond their biological roles, pyrimidine scaffolds are privileged structures in medicinal chemistry due to their ability to engage in various biological interactions. The pyrimidine core is a common feature in a multitude of approved drugs, exhibiting a wide range of therapeutic activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. This broad utility drives extensive research into the synthesis and functionalization of novel pyrimidine derivatives.

Overview of Halogenated Pyrimidines in Advanced Organic Synthesis

The introduction of halogen atoms, such as chlorine, to the pyrimidine ring is a critical strategy in organic synthesis. Halogenated pyrimidines serve as versatile intermediates, primarily because the halogen acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the straightforward introduction of a wide array of functional groups at specific positions on the pyrimidine ring. The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing effect of the halogen, facilitates these substitution reactions. acs.org Chloro-pyrimidines are particularly valuable as they are often more stable and cost-effective than their bromo or iodo counterparts, making them ideal precursors for the synthesis of complex, highly functionalized molecules. acs.org Their utility is prominently featured in the construction of pharmaceutical candidates and advanced materials. rsc.orgnih.gov

The Strategic Role of the Trifluoromethoxy Group in Chemical Design and Modification

The trifluoromethoxy (-OCF3) group has gained significant prominence in drug design and materials science over the past few decades. bohrium.comresearchgate.net Its unique electronic properties and metabolic stability make it a highly desirable substituent for modifying molecular properties. bohrium.com The -OCF3 group is strongly electron-withdrawing, which can significantly alter the acidity or basicity of nearby functional groups and influence intermolecular interactions. researchgate.net

Crucially, it is one of the most lipophilic substituents used in medicinal chemistry, a property that can enhance a molecule's ability to cross biological membranes, thereby improving its bioavailability. researchgate.netmdpi.com Unlike the related trifluoromethyl (-CF3) group, the trifluoromethoxy group has a "non-coplanar" orientation relative to an aromatic ring, which can be used to fine-tune the three-dimensional shape of a molecule to optimize its binding to a biological target. bohrium.com Despite its utility, the direct introduction of the -OCF3 group onto aromatic and heteroaromatic rings remains a synthetic challenge, making compounds bearing this moiety particularly noteworthy. researchgate.netresearchgate.net

Positioning 4-Chloro-5-(trifluoromethoxy)pyrimidine within the Landscape of Functionalized Pyrimidine Research

Based on the established roles of its constituent parts, this compound can be classified as a highly functionalized heterocyclic building block. The molecule integrates the synthetically versatile chloro substituent at the 4-position with the electronically potent trifluoromethoxy group at the 5-position of the pyrimidine core.

Theoretically, this compound would be a valuable intermediate in synthetic chemistry. The chlorine atom at the 4-position is expected to be susceptible to nucleophilic displacement, allowing for the introduction of various amines, alcohols, thiols, or carbon nucleophiles via cross-coupling reactions. This would enable the synthesis of a library of 5-(trifluoromethoxy)pyrimidine derivatives for screening in drug discovery or materials science programs. The trifluoromethoxy group at the 5-position would be expected to modulate the physicochemical properties of these derivatives, potentially enhancing metabolic stability, lipophilicity, and binding affinity to target proteins.

Structure

3D Structure

Properties

Molecular Formula |

C5H2ClF3N2O |

|---|---|

Molecular Weight |

198.53 g/mol |

IUPAC Name |

4-chloro-5-(trifluoromethoxy)pyrimidine |

InChI |

InChI=1S/C5H2ClF3N2O/c6-4-3(1-10-2-11-4)12-5(7,8)9/h1-2H |

InChI Key |

PXMMIXZDXGUXQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)OC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 5 Trifluoromethoxy Pyrimidine and Cognate Functionalized Pyrimidines

General Strategies for Pyrimidine (B1678525) Ring Construction Incorporating Halogenated and Fluorinated Motifs

The construction of the pyrimidine ring with specific halogenated and fluorinated substituents is a cornerstone of synthetic organic chemistry. These motifs are often introduced to modulate the electronic properties, lipophilicity, and metabolic stability of the target molecules.

The introduction of a trifluoromethyl (CF3) group into the pyrimidine scaffold can significantly enhance the biological activity of the resulting compounds. nih.gov One common strategy involves the cyclization of precursors already containing the CF3 moiety. For instance, trifluoroacetic anhydride (B1165640) can be reacted with 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides to form 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines. nih.gov This method highlights the use of readily available fluorinated building blocks to construct complex heterocyclic systems.

Another approach is the multi-component reaction, which allows for the facile synthesis of 5-CF3 pyrimidines by combining CF3SO2Na, aryl enaminones, and aryl amidine hydrochlorides. researchgate.net This one-pot strategy is advantageous as it avoids the challenges associated with direct trifluoromethylation of the pyrimidine ring. researchgate.net The reaction proceeds through a radical addition followed by oxidation and subsequent cyclization to yield the desired 5-trifluoromethyl pyrimidine derivatives. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for the trifluoromethylation of pyrimidine nucleosides. nih.gov This method often involves the use of reagents like methyl fluorosulfonyldifluoroacetate (Chen's reagent) and can be applied to late-stage trifluoromethylation, offering a simple and high-yielding protocol. nih.gov

| Method | Key Reagents/Precursors | Advantages | Reference |

|---|---|---|---|

| Cyclization with Trifluoroacetic Anhydride | 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides, Trifluoroacetic anhydride | Utilizes readily available fluorinated building blocks. | nih.gov |

| Multi-component Reaction | CF3SO2Na, Aryl enaminones, Aryl amidine hydrochlorides | One-pot synthesis, avoids direct trifluoromethylation issues. | researchgate.net |

| Microwave-Assisted Synthesis | 5-iodo pyrimidine nucleosides, Methyl fluorosulfonyldifluoroacetate (Chen's reagent) | Simple, scalable, high-yielding, suitable for late-stage functionalization. | nih.gov |

Regioselective halogenation is a critical step in the synthesis of functionalized pyrimidines, enabling further modifications through cross-coupling reactions. researchgate.net Various methods have been developed to achieve site-selective introduction of halogen atoms onto the pyrimidine ring.

N-halosuccinimides (NCS, NBS, and NIS) are commonly employed as halogenating agents. elsevierpure.com For instance, the C-5 position of pyrimidine-based nucleosides can be efficiently halogenated using N-halosuccinimides in an ionic liquid medium, which can be recovered and reused. elsevierpure.com

Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), in combination with potassium halides, offer an environmentally friendly approach for the direct and regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines at room temperature in water. rsc.org This method is advantageous over traditional methods that often require elevated temperatures and organic solvents. rsc.org

For pyridine (B92270) and pyrimidine systems, designed phosphine (B1218219) reagents can be used for selective halogenation. nih.gov This approach allows for the installation of chlorides, bromides, and iodides with good positional selectivity. nih.gov

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| N-Halosuccinimides in Ionic Liquid | NCS, NBS, NIS | Highly efficient, reusable ionic liquid medium. | elsevierpure.com |

| Hypervalent Iodine(III)-Mediated Halogenation | PIDA, Potassium halides | Environmentally friendly, room temperature, aqueous conditions. | rsc.org |

| Designed Phosphine Reagents | Phosphonium salts, Lithium halides, TfOH | Broad applicability for chlorides, bromides, and iodides; site-selective. | nih.gov |

Advanced Approaches for Regioselective Trifluoromethoxylation of Pyrimidine Systems

The trifluoromethoxy (OCF3) group is a highly sought-after substituent in medicinal chemistry due to its unique electronic properties and high lipophilicity. However, its introduction into aromatic systems, particularly pyrimidines, presents significant challenges.

While direct radical O-trifluoromethylation of pyrimidines is not extensively detailed in the provided search results, the trifluoromethylation of uracil (B121893) using sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent) and an organic peroxide like tert-butyl hydroperoxide (TBHP) proceeds via a radical mechanism to form 5-trifluoromethyluracil. google.com This suggests that radical pathways could be explored for the introduction of OCF3 groups as well, likely involving a trifluoromethoxyl radical precursor.

A notable strategy for the trifluoromethoxylation of heteroaromatic compounds involves the use of Togni's reagent for the O-trifluoromethylation of N-protected hydroxylamines derived from pyrimidines. researchgate.net This reaction is followed by a migration of the OCF3 group. The process can be performed in one pot without the isolation of the intermediate N-heteroaryl-N-(trifluoromethoxy)amines. researchgate.net This methodology allows for the introduction of the trifluoromethoxy group at the ortho-position relative to the amino group. researchgate.net

Preparation of Key Precursors to 4-Chloro-5-(trifluoromethoxy)pyrimidine

The synthesis of this compound would likely start from a precursor that can be halogenated and trifluoromethoxylated. A plausible precursor is a dihydroxypyrimidine, which can be converted to a dichloropyrimidine using a chlorinating agent like phosphoryl chloride (POCl3). google.com For example, 5-trifluoromethyluracil (a dihydroxypyrimidine) is reacted with POCl3 to form 2,4-dichloro-5-trifluoromethylpyrimidine. google.com

Another key precursor could be a pyrimidine with a leaving group at the 4-position and a group at the 5-position that can be converted to the trifluoromethoxy group. The synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine is a known process, which serves as a valuable intermediate for various pharmaceutically active ingredients. google.com

Synthesis of Dichloro-Trifluoromethylated Pyrimidine Intermediates

A key intermediate in the synthesis of many trifluoromethylated pyrimidines is 2,4-dichloro-5-trifluoromethyl-pyrimidine. A robust two-step process for its synthesis starts from the readily available uracil. jocpr.com

The first step involves the trifluoromethylation of uracil using sodium trifluoromethanesulfinate (CF₃SO₂Na), often referred to as the Langlois reagent, in the presence of an organic peroxide such as tert-butyl hydroperoxide (TBHP). jocpr.com This reaction is typically carried out in an aqueous medium, and a transition metal catalyst like FeSO₄ can be employed. jocpr.com The reaction temperature is maintained between 40-100°C to facilitate the formation of 5-trifluoromethyluracil (5-TFU). jocpr.com

In the second step, the newly synthesized 5-TFU is subjected to chlorination using phosphoryl chloride (POCl₃) to yield the desired 2,4-dichloro-5-trifluoromethyl-pyrimidine. jocpr.com

| Step | Reactants | Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 1. Trifluoromethylation | Uracil | Sodium trifluoromethanesulfinate, tert-butyl hydroperoxide, FeSO₄ (optional) | Water | 40-100°C | 5-Trifluoromethyluracil |

| 2. Chlorination | 5-Trifluoromethyluracil | Phosphoryl chloride (POCl₃) | Neat or high-boiling solvent | Reflux | 2,4-dichloro-5-trifluoromethyl-pyrimidine |

Control of Regio- and Chemoselectivity in Precursor Synthesis

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr). wuxiapptec.comacs.org In dichloropyrimidines, the reactivity of the chlorine atoms at different positions is not equal, and this difference can be exploited to achieve regioselective synthesis. Generally, the order of reactivity for nucleophilic displacement on a pyrimidine ring is C4(6) > C2 » C5. acs.org

For 2,4-dichloropyrimidines, nucleophilic substitution typically occurs preferentially at the C4 position. wuxiapptec.com This selectivity can be attributed to the electronic properties of the pyrimidine ring. However, the regioselectivity of SNAr reactions on 2,4-dichloropyrimidines can be sensitive to the presence of other substituents on the ring. wuxiapptec.com For instance, the presence of an electron-donating group at the C6 position can lead to a reversal of selectivity, favoring substitution at the C2 position. wuxiapptec.com

The nature of the nucleophile also plays a crucial role in determining the site of substitution. While many nucleophilic displacement reactions of 2,4-dichloropyrimidines with neutral nitrogen nucleophiles result in a mixture of C4 and C2 isomers, specific reaction conditions can enhance the selectivity for the desired isomer. acs.org The choice of solvent and base can also influence the regiochemical outcome of these reactions.

Modern Synthetic Techniques in Pyrimidine Chemistry

To enhance the efficiency, safety, and scalability of pyrimidine synthesis, modern techniques such as continuous flow processes and microwave-assisted synthesis are increasingly being employed.

Continuous Flow Processes for Enhanced Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. aurigeneservices.com In a continuous flow setup, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. aurigeneservices.com

The synthesis of functionalized pyrimidines can be adapted to continuous flow systems. For instance, multi-step sequences can be "telescoped" into a continuous process, eliminating the need for isolation and purification of intermediates. nih.gov This approach not only improves efficiency but also minimizes waste generation. The use of in-line analytical tools can further facilitate real-time monitoring and optimization of the reaction. nih.gov While a specific continuous flow synthesis for this compound has not been detailed in the literature, the principles of flow chemistry are applicable to the synthesis of halogenated and functionalized pyrimidines, suggesting a promising avenue for future process development.

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. rsc.orgmdpi.com Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. jocpr.com

In the context of pyrimidine chemistry, microwave-assisted methods have been successfully applied to various reactions, including nucleophilic aromatic substitutions. For example, the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and substituted anilines has been shown to be more efficient under microwave conditions compared to conventional heating. rsc.org The application of microwave irradiation can also be beneficial in solid-phase synthesis of pyrimidine derivatives, where it can considerably reduce the time required for guanidine (B92328) immobilization, pyrimidine ring formation, and cleavage from the resin. jocpr.com These examples highlight the potential of microwave-assisted synthesis to streamline the preparation of this compound and its cognates.

Chemical Reactivity and Transformative Reactions of 4 Chloro 5 Trifluoromethoxy Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, enabling the introduction of a wide array of functional groups. The electron-deficient nature of the pyrimidine ring, further enhanced by electron-withdrawing substituents, facilitates the attack of nucleophiles.

In pyrimidine systems bearing leaving groups at both the C-2 and C-4 positions, the regioselectivity of nucleophilic attack is a critical consideration. Generally, for many 2,4-dihalopyrimidines, nucleophilic substitution occurs preferentially at the C-4 position. wuxiapptec.comstackexchange.com This preference is attributed to the greater electron deficiency at the C-4 and C-6 positions due to the cumulative electron-withdrawing effect of the two ring nitrogen atoms.

The chloro and trifluoromethoxy groups play a pivotal role in modulating the SNAr reactivity of the pyrimidine core.

Electronic Effects: The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect significantly enhances the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack. The chloro group also contributes to the electron-deficient nature of the ring through its inductive effect. The combined electron-withdrawing power of these two groups activates the C-4 position for SNAr reactions.

Steric Effects: The trifluoromethoxy group at the C-5 position can exert a steric influence on the approach of a nucleophile to the adjacent C-4 position. While not exceptionally bulky, it can affect the rate of reaction, particularly with larger nucleophiles. However, in many cases, the strong electronic activation outweighs moderate steric hindrance. For 2,4-dichloropyrimidines substituted with an electron-withdrawing group at C-5, excellent regioselectivity for substitution at the C-4 position is often observed. chemicalbook.com

Due to the lack of specific experimental data for 4-Chloro-5-(trifluoromethoxy)pyrimidine in the provided search results, a detailed data table of reaction conditions and yields cannot be generated at this time.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated pyrimidines are excellent substrates for these transformations.

The Suzuki-Miyaura coupling, which involves the reaction of a halide with a boronic acid or its ester in the presence of a palladium catalyst and a base, is one of the most widely used cross-coupling reactions. acs.org The chloro group at the C-4 position of this compound serves as a handle for such transformations, allowing for the introduction of various aryl and heteroaryl groups.

The general reaction scheme for the Suzuki-Miyaura coupling of this compound would be as follows:

Catalyst: A variety of palladium catalysts can be employed, often with phosphine (B1218219) ligands that influence the efficiency and scope of the reaction. mit.edu

Base: A base, such as potassium carbonate or cesium carbonate, is essential for the activation of the boronic acid.

Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene) and water.

While specific examples for the Suzuki-Miyaura coupling of this compound are not detailed in the provided search results, related pyrimidine derivatives readily undergo this reaction, suggesting that this compound would be a viable substrate. researchgate.netnih.gov

Modern synthetic methodologies also include direct C-H activation, which allows for the functionalization of C-H bonds without the need for pre-installed leaving groups. researchgate.net For a molecule like 5-(trifluoromethoxy)pyrimidine (the dechlorinated analog), a palladium catalyst could potentially mediate the direct arylation of a C-H bond on the pyrimidine ring or on an appended aryl group, guided by a directing group. mdpi.com However, specific studies on the C-H activation of this compound are not available in the provided search results.

Reduction and Hydrogenation Pathways of the Pyrimidine Ring and Substituents

The reduction of chloropyrimidines can proceed through several pathways, including the reduction of the chloro group (hydrogenolysis) and the hydrogenation of the pyrimidine ring itself.

The catalytic hydrogenolysis of the C-Cl bond is a common method for dehalogenation. rsc.org This is typically achieved using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent. For this compound, this reaction would yield 5-(trifluoromethoxy)pyrimidine. The reaction conditions, such as the choice of catalyst, solvent, and hydrogen source, can be optimized to achieve selective dehalogenation without affecting the pyrimidine ring or the trifluoromethoxy group. The use of a base is often necessary to neutralize the HCl formed during the reaction. acs.org

The hydrogenation of the pyrimidine ring itself generally requires more forcing conditions than the hydrogenolysis of a C-Cl bond. Stronger reducing agents or more active catalysts under higher pressures of hydrogen would be necessary to reduce the aromatic ring.

Reductants like sodium borohydride (B1222165) (NaBH₄) are generally used for the reduction of carbonyl compounds and are typically not reactive enough to reduce a chloro group on an electron-deficient aromatic ring like pyrimidine under standard conditions. stackexchange.comacs.org

Due to the absence of specific experimental data for the reduction or hydrogenation of this compound in the provided search results, a data table with specific conditions and products cannot be compiled.

Oxidation Reactions of Pyrimidine Scaffolds and Attached Groups

The oxidation of the this compound molecule primarily involves the pyrimidine scaffold itself, as the attached chloro and trifluoromethoxy groups are generally robust under typical oxidative conditions. The principal transformation expected is the oxidation of the ring nitrogen atoms to form the corresponding N-oxides.

Detailed experimental studies focusing specifically on the oxidation of this compound are not extensively documented in publicly available literature. However, the reactivity can be inferred from established principles of pyrimidine chemistry and the known electronic effects of its substituents. The pyrimidine ring is an electron-deficient system, and this deficiency is further intensified by the strong electron-withdrawing effects of both the chloro group at the C4 position and the trifluoromethoxy group at the C5 position. This pronounced electron-deficient character makes the pyrimidine ring less susceptible to oxidation compared to more electron-rich heterocyclic systems. nih.gov Consequently, stronger oxidizing agents or more forcing reaction conditions may be necessary to achieve oxidation. rsc.org

The most likely sites for oxidation are the lone pairs of the two nitrogen atoms within the pyrimidine ring, leading to the formation of mono-N-oxides. Common reagents employed for the N-oxidation of pyrimidines and other nitrogen-containing heterocycles include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and mixtures of hydrogen peroxide with acids or anhydrides, like trifluoroacetic anhydride (B1165640) (TFAA). rsc.orgrsc.org The use of such reagents has been effective for N-oxide formation in various substituted pyrimidine systems. rsc.org

The trifluoromethoxy group is known for its exceptional stability towards oxidative degradation. This stability is a key reason for its incorporation into pharmacologically active molecules, as it can block metabolic oxidation at or near its site of attachment. nih.gov Similarly, the chloro substituent is stable under the conditions typically used for N-oxidation. Therefore, oxidative reactions are expected to selectively target the ring nitrogens without affecting the attached functional groups. The introduction of an N-oxide moiety can significantly alter the electronic properties and subsequent reactivity of the pyrimidine ring, often making it more susceptible to certain nucleophilic substitution reactions.

While specific research on this compound is limited, the following table presents representative conditions used for the N-oxidation of analogous substituted pyrimidine systems, illustrating the typical reagents and conditions employed for such transformations.

| Substrate | Oxidizing Agent(s) | Solvent | Conditions | Product(s) | Reference |

|---|---|---|---|---|---|

| Furazano-diamino-pyrimidine | H₂O₂ (50%) / Trifluoroacetic Anhydride (TFAA) | Not Specified | Not Specified | Mono-N-oxide nitrate (B79036) salt | rsc.orgrsc.org |

| General Substituted Pyrimidines | meta-Chloroperoxybenzoic acid (m-CPBA) | Various (e.g., DCM, Chloroform) | Room Temperature | Corresponding N-oxide | rsc.org |

| General Substituted Pyrimidines | Oxone | Various | Not Specified | Corresponding N-oxide | rsc.org |

Derivatization and Advanced Functionalization Strategies for 4 Chloro 5 Trifluoromethoxy Pyrimidine Derivatives

Amination and Amidation Reactions for Diversification of Pyrimidine (B1678525) Structures

The chlorine atom at the C4 position of 4-chloro-5-(trifluoromethoxy)pyrimidine serves as a versatile handle for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of amino functionalities, which can be further derivatized through amidation to generate a diverse library of pyrimidine derivatives.

Amination reactions with various primary and secondary amines can be readily achieved. For instance, in analogous 5-(trifluoromethyl)pyrimidine (B70122) systems, the chloro-substituent is displaced by amines to afford the corresponding 4-amino-5-(trifluoromethyl)pyrimidine derivatives. nih.gov This transformation is typically carried out in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine, in a suitable solvent like dimethylformamide (DMF) or ethanol. The reaction conditions are generally mild, allowing for the introduction of a broad range of aliphatic and aromatic amines.

Once the amino group is installed, further diversification can be achieved through amidation. The resulting 4-amino-5-(trifluoromethoxy)pyrimidine can be coupled with a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) to form amide bonds. nih.gov Common coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate this transformation. nih.gov

| Reagent/Catalyst | Reaction Type | Product Class |

| Primary/Secondary Amines | Amination | 4-Amino-5-(trifluoromethoxy)pyrimidine derivatives |

| Carboxylic Acids/EDCI/DMAP | Amidation | 4-Amido-5-(trifluoromethoxy)pyrimidine derivatives |

Exploiting C-H Bond Functionalization for Novel Pyrimidine Analogues

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to the synthesis of complex molecules. nih.gov For pyrimidine derivatives, C-H functionalization can provide access to novel analogues that are not readily accessible through traditional cross-coupling methods. While specific examples for this compound are not extensively documented, the principles of C-H activation on related heterocyclic systems can be extrapolated.

Palladium-catalyzed C-H arylation is a prominent strategy for the direct introduction of aryl groups onto the pyrimidine core. rsc.org This typically involves the use of a directing group to control the regioselectivity of the reaction. For instance, an amino group at the C2 position of a pyrimidine can direct the arylation to the C5 position. rsc.org In the context of this compound, derivatization at the C2 or C6 positions could introduce a suitable directing group to facilitate C-H functionalization at other positions of the pyrimidine ring.

| Catalyst/Reagent | Reaction Type | Potential Product Class |

| Palladium Catalyst/Aryl Halide | C-H Arylation | Arylated 5-(trifluoromethoxy)pyrimidine derivatives |

| Rhodium Catalyst/Alkene | C-H Alkenylation | Alkenylated 5-(trifluoromethoxy)pyrimidine derivatives |

Application of Click Chemistry for the Construction of Complex Pyrimidine Conjugates

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a widely used method for the efficient and reliable construction of complex molecular architectures. organic-chemistry.org This strategy can be applied to this compound to create a variety of pyrimidine conjugates.

The key step in applying click chemistry to this scaffold is the introduction of either an azide (B81097) or an alkyne functionality. The chloro group at the C4 position can be substituted with sodium azide to yield 4-azido-5-(trifluoromethoxy)pyrimidine. This azide derivative can then readily undergo a CuAAC reaction with a terminal alkyne to form a stable 1,2,3-triazole linkage. beilstein-journals.orgnih.gov This approach allows for the conjugation of the pyrimidine core to a wide range of molecules, including biomolecules, polymers, and fluorescent tags.

Alternatively, an alkyne group can be introduced at the C4 position through a Sonogashira coupling reaction with a suitable terminal alkyne. The resulting 4-alkynyl-5-(trifluoromethoxy)pyrimidine can then be reacted with an azide-containing molecule via CuAAC.

| Reagent | Reaction Type | Intermediate/Product |

| Sodium Azide | Nucleophilic Substitution | 4-Azido-5-(trifluoromethoxy)pyrimidine |

| Terminal Alkyne/Cu(I) catalyst | Click Chemistry (CuAAC) | 4-(1,2,3-Triazol-1-yl)-5-(trifluoromethoxy)pyrimidine conjugates |

Strategic Use of Protecting Groups for Targeted Derivatization

In the synthesis of complex molecules, the strategic use of protecting groups is often essential to achieve the desired regioselectivity and to prevent unwanted side reactions. jocpr.com For the derivatization of this compound, protecting groups can be employed to temporarily mask reactive sites, allowing for the selective functionalization of other positions on the pyrimidine ring.

A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. organic-chemistry.org For example, if an amino group is introduced at a position other than C4, it can be protected with a Boc group to prevent its participation in subsequent reactions. This allows for the selective manipulation of the chloro group at C4. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). nih.gov

The choice of protecting group and the deprotection strategy are critical for the successful synthesis of complex pyrimidine derivatives and must be compatible with the other functional groups present in the molecule. rochester.edu

| Protecting Group | Functional Group Protected | Common Deprotection Condition |

| tert-Butoxycarbonyl (Boc) | Amine | Acidic conditions (e.g., TFA) |

| Benzyl (Bn) | Amine, Hydroxyl | Hydrogenolysis |

Derivatization for Analytical and Chromatographic Applications

The sensitive and accurate analysis of this compound and its derivatives is crucial for quality control, metabolic studies, and environmental monitoring. Derivatization is often employed in analytical chemistry to improve the chromatographic properties and detectability of analytes.

For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds. researchgate.net For pyrimidine derivatives containing amino or hydroxyl groups, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common technique. Acylation with reagents such as pentafluoropropionic anhydride (B1165640) can also be used to create volatile derivatives suitable for GC-MS analysis. researchgate.net

In high-performance liquid chromatography (HPLC), derivatization is primarily used to enhance the detectability of the analyte, especially when using UV-Vis or fluorescence detectors. nih.gov Attaching a chromophore or a fluorophore to the pyrimidine core can significantly lower the limit of detection. For example, an amino-functionalized derivative of this compound could be reacted with a fluorescent labeling reagent such as dansyl chloride or fluorescamine.

| Analytical Technique | Derivatization Reagent | Purpose of Derivatization |

| GC-MS | BSTFA, Pentafluoropropionic anhydride | Increase volatility and thermal stability |

| HPLC-UV/Fluorescence | Dansyl chloride, Fluorescamine | Enhance detectability |

Spectroscopic Characterization of 4 Chloro 5 Trifluoromethoxy Pyrimidine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Comprehensive ¹H and ¹³C NMR Analysis for Proton and Carbon Assignments

The ¹H NMR spectrum of 4-Chloro-5-(trifluoromethoxy)pyrimidine is expected to be relatively simple, showing two singlets in the aromatic region corresponding to the protons at the C2 and C6 positions of the pyrimidine (B1678525) ring. The electron-withdrawing effects of the chlorine atom, the trifluoromethoxy group, and the ring nitrogen atoms would shift these proton signals downfield. For a related compound, 5-chloro-2-(trifluoromethyl)pyrimidine, the two protons on the pyrimidine ring appear as a singlet at δ 8.96 ppm. rsc.org Therefore, similar chemical shifts would be anticipated for the target molecule.

The ¹³C NMR spectrum will provide information on each carbon atom in the molecule. The carbon atoms of the pyrimidine ring are expected to resonate in the range of δ 140-160 ppm. The carbon attached to the highly electronegative trifluoromethoxy group (C5) and the chlorine atom (C4) would show distinct chemical shifts. The trifluoromethoxy carbon itself would appear as a quartet due to coupling with the three fluorine atoms, typically in the region of δ 120-125 ppm with a large coupling constant (¹JCF ≈ 270-280 Hz). nih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Predicted values based on analogous compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H2 | ~8.9 - 9.1 | - | s |

| H6 | ~8.8 - 9.0 | - | s |

| C2 | - | ~155 - 158 | CH |

| C4 | - | ~158 - 162 | C-Cl |

| C5 | - | ~135 - 140 | C-O |

| C6 | - | ~154 - 157 | CH |

| CF₃ | - | ~120 - 124 | q, ¹JCF ≈ 275 Hz |

Application of ¹⁵N NMR for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of nitrogen atoms within a heterocyclic ring. researchgate.net Although less sensitive than ¹H NMR, it provides unique structural information. For pyrimidine derivatives, the two nitrogen atoms (N1 and N3) are in distinct chemical environments and would therefore exhibit separate signals in the ¹⁵N NMR spectrum.

Studies on aminopyrimidines have shown that the chemical shifts of the ring nitrogens are sensitive to substituent effects and protonation states. researchgate.net In this compound, the electron-withdrawing substituents would lead to a deshielding of the nitrogen atoms, resulting in downfield chemical shifts. The precise chemical shifts of N1 and N3 would help to confirm the substitution pattern on the pyrimidine ring. The incorporation of a ¹⁵N label can be used to measure ¹H–¹⁵N and ¹³C–¹⁵N coupling constants, which provides unambiguous information about the molecular structure and connectivity. rsc.org For instance, long-range ¹H–¹⁵N couplings can definitively prove the position of the nitrogen atom within the heterocyclic scaffold. rsc.org

Implementation of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of ¹H and ¹³C NMR signals, especially in complex molecules. wikipedia.orgharvard.edulibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. wikipedia.org For a derivative of this compound with adjacent protons, COSY would show cross-peaks connecting the signals of these coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. wikipedia.orglibretexts.org For the parent compound, an HSQC spectrum would show correlations between the H2 signal and the C2 signal, and between the H6 signal and the C6 signal, confirming their direct one-bond connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and heteronuclei. wikipedia.org This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For this compound, HMBC correlations would be expected between H2 and C4/C6, and between H6 and C4/C5. These correlations would be crucial in confirming the substitution pattern around the pyrimidine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise mass of a molecule, which in turn allows for the unambiguous validation of its elemental composition. acs.org For this compound (C₅H₂ClF₃N₂O), HRMS would provide a highly accurate mass measurement of the molecular ion.

The presence of chlorine would be evident from the isotopic pattern of the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule. The high accuracy of the mass measurement from HRMS allows for the differentiation between molecular formulas that have very similar nominal masses, thus confirming the elemental composition. nih.gov

X-ray Diffraction for Single Crystal and Solid-State Structure Determination

The pyrimidine ring is expected to be essentially planar. The substituents, the chlorine atom and the trifluoromethoxy group, will lie in or close to this plane. The crystal packing would be influenced by intermolecular interactions, such as halogen bonding or dipole-dipole interactions.

Investigation of Rotational Disorder in Trifluoromethyl Groups

The study of rotational disorder in trifluoromethyl (-CF3) groups is essential for understanding the conformational flexibility and crystal packing of pyrimidine derivatives. While direct studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from crystallographic analyses of closely related structures.

For instance, the analysis of 4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyl-oxy)pyrimidine has demonstrated the presence of rotational disorder in the trifluoromethyl group. nih.gov In the solid state, the fluorine atoms of the -CF3 group were found to occupy multiple positions, indicating that the group is not static but rather rotates or is disordered over several conformations within the crystal lattice. This phenomenon is typically refined during crystallographic analysis by assigning site-occupancy factors to the different positions of the fluorine atoms. In the case of the aforementioned derivative, the site-occupancy factors for the disordered fluorine atoms were determined to be 0.653 (6) and 0.347 (6). nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The vibrational frequencies of specific bonds within a molecule are sensitive to their chemical environment, providing a unique "fingerprint" of the compound. For this compound, IR spectroscopy would be instrumental in confirming the presence of key structural features.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-Cl | Stretching | 800 - 600 |

| C-F (of -OCF3) | Stretching | 1350 - 1100 |

| C-O-C (ether linkage) | Asymmetric Stretching | 1275 - 1200 |

| Pyrimidine Ring | C=N and C=C Stretching | 1600 - 1400 |

| Pyrimidine Ring | Ring Breathing/Deformations | 1000 - 700 |

| C-H | Aromatic Stretching | 3100 - 3000 |

The analysis of the potential energy distribution (PED) from theoretical calculations helps in assigning the observed vibrational modes to specific bond stretches, bends, or torsions within the molecule. researchgate.net This detailed vibrational analysis provides a comprehensive understanding of the molecule's internal dynamics.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds, making them crucial for assessing the purity of and isolating this compound. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for these purposes in the pharmaceutical and chemical industries. longdom.orgthieme.de

The choice of chromatographic method depends on the physicochemical properties of the compound, such as its volatility and polarity. For a compound like this compound, which is likely to be a solid at room temperature but possess some volatility, both GC and HPLC could be viable options.

Gas Chromatography (GC):

GC is particularly useful for the analysis of volatile and thermally stable compounds. A GC method for purity assessment would involve dissolving the sample in a suitable solvent and injecting it into the instrument. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. A flame ionization detector (FID) is commonly used for quantification. longdom.org The development of a robust GC method would require optimization of parameters such as the column type, temperature program, and carrier gas flow rate to ensure adequate separation of the main compound from any impurities, including potential regioisomers. longdom.org

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. A typical HPLC method for purity analysis of this compound would likely employ a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time and peak area are used for identification and quantification, respectively.

For preparative applications, where the goal is to isolate the pure compound from a reaction mixture, larger scale chromatographic columns are used. The principles of separation remain the same, but the instrumentation is adapted to handle larger sample volumes.

The table below summarizes the typical parameters for these chromatographic methods.

Typical Chromatographic Parameters for Analysis:

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | e.g., Phenyl-substituted polysiloxane | e.g., Octadecyl-silylated silica (B1680970) (C18) |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Mixture of water and organic solvent (e.g., Acetonitrile, Methanol) |

| Detector | Flame Ionization Detector (FID) | UV-Vis Detector |

| Typical Use | Purity assessment, detection of volatile impurities | Purity assessment, isolation (preparative HPLC) |

Computational and Theoretical Studies on 4 Chloro 5 Trifluoromethoxy Pyrimidine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, widely used to predict the geometry and electronic properties of molecules. physchemres.orgresearchgate.net For 4-Chloro-5-(trifluoromethoxy)pyrimidine, DFT calculations would be employed to determine its most stable three-dimensional structure by finding the minimum energy conformation.

These calculations typically use functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netacs.org The output provides precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. physchemres.org

Table 1: Illustrative Predicted Geometrical Parameters for this compound using DFT Note: The following values are examples of the type of data generated by DFT calculations and are not actual calculated values for this specific molecule.

| Parameter | Description | Predicted Value | Method/Basis Set |

|---|---|---|---|

| Bond Length (C4-Cl) | Length of the bond between Carbon-4 and Chlorine | Data not available | e.g., B3LYP/6-311++G(d,p) |

| Bond Length (C5-O) | Length of the bond between Carbon-5 and the methoxy (B1213986) Oxygen | Data not available | |

| Bond Angle (N3-C4-C5) | Angle formed by the N3, C4, and C5 atoms | Data not available | |

| Dihedral Angle (C4-C5-O-CF3) | Torsional angle defining the orientation of the trifluoromethoxy group | Data not available |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing researchers to understand detailed reaction mechanisms. rsc.orgnih.gov For this compound, these methods can be used to model its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions where the chlorine atom at the C4 position is a potential leaving group.

By calculating the energies of reactants, transition states, and products, a complete reaction profile can be constructed. rsc.org This helps in identifying the rate-determining step and understanding the factors that influence reaction outcomes, such as regioselectivity. mdpi.com

The involvement of radical species in chemical transformations can be investigated using quantum chemical calculations. nih.gov While many reactions involving pyrimidines proceed through ionic mechanisms, certain conditions (e.g., photochemical) could lead to the formation of radical intermediates. Computational studies can model the homolytic cleavage of bonds, such as the C-Cl bond, to predict the stability of the resulting pyrimidinyl radical. researchgate.net Techniques like DFT molecular dynamics simulations can explore the processes of radical capture and subsequent reaction pathways, providing insights that are often difficult to obtain experimentally due to the high reactivity and short lifetimes of radical species. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of spectroscopic data is a key application of computational chemistry. For fluorinated molecules, predicting ¹⁹F NMR chemical shifts is particularly valuable but challenging due to the high electron density of the fluorine atom. nih.govuni-muenchen.de Quantum mechanical calculations, often employing DFT with specialized basis sets, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov

Recent advancements combine QM calculations with molecular dynamics (MD) simulations (QM/MM) to account for conformational sampling and environmental effects, leading to higher accuracy. nih.govuni-muenchen.de The mean absolute error for such predictions can be as low as 0.20 ppm for ¹H shifts. nih.gov These predictions are crucial for confirming chemical structures and assigning experimental spectra.

Table 2: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound Note: These are representative examples of predicted values and not experimentally confirmed or calculated data.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | H2 | Data not available | e.g., TMS |

| ¹H | H6 | Data not available | |

| ¹³C | C4 | Data not available | |

| ¹⁹F | -OCF₃ | Data not available |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov For a molecule like this compound, MD simulations can provide a detailed understanding of its conformational flexibility, particularly the rotation around the C5-O bond of the trifluoromethoxy group. pitt.edu

These simulations model the interactions between the molecule and its environment, such as a solvent or a biological receptor. By analyzing the simulation trajectory, researchers can identify preferred conformations and study non-covalent interactions like hydrogen bonds and hydrophobic contacts that govern the molecule's behavior in different media. nih.govfigshare.com This information is vital for applications in materials science and drug design.

Analysis of Electronic Properties and Charge Distribution within the Pyrimidine (B1678525) System

A detailed analysis of the electronic properties and charge distribution reveals key insights into a molecule's reactivity. The molecular electrostatic potential (MEP) surface is calculated to identify electron-rich and electron-poor regions. For this compound, the MEP would likely show electronegative potential around the nitrogen atoms and the trifluoromethoxy group, indicating sites susceptible to electrophilic attack, and electropositive potential near the hydrogen atoms.

Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution, intramolecular charge transfer, and hyperconjugative interactions. physchemres.org By examining the partial atomic charges, NBO analysis can quantify the electron-withdrawing effects of the chlorine and trifluoromethoxy substituents on the pyrimidine ring, which is crucial for predicting the sites most susceptible to nucleophilic attack.

Table 3: Illustrative Partial Atomic Charges from NBO Analysis Note: The values presented are for illustrative purposes to show the type of data generated and are not actual calculated charges.

| Atom | Predicted Partial Charge (a.u.) |

|---|---|

| N1 | Data not available |

| C2 | Data not available |

| N3 | Data not available |

| C4 | Data not available |

| Cl | Data not available |

| C5 | Data not available |

Detailed Information on the Applications of this compound Remains Limited in Publicly Available Research

The specific instructions to focus solely on this compound and the lack of dedicated research on this compound prevent a detailed and scientifically accurate discussion as per the requested outline. Broader searches for trifluoromethoxy-substituted pyrimidines suggest their potential utility in the development of bioactive molecules, particularly in the agrochemical sector. However, specific examples and detailed studies concerning this compound as a foundational building block, a synthetic intermediate for agrochemicals, or its exploration in materials science are not sufficiently documented in available sources.

Therefore, a comprehensive article that strictly adheres to the provided outline and focuses solely on this compound cannot be generated at this time due to the absence of specific and verifiable research data. Further research and publication in this specific area would be required to provide the level of detail requested.

Future Research Directions and Emerging Trends in 4 Chloro 5 Trifluoromethoxy Pyrimidine Research

Development of Novel and Sustainable Synthetic Protocols for Pyrimidine (B1678525) Derivatives

The future of pyrimidine synthesis, including that of 4-Chloro-5-(trifluoromethoxy)pyrimidine, is increasingly driven by the principles of green and sustainable chemistry. benthamdirect.comnih.gov The goal is to move away from traditional methods that often rely on harsh chemicals, hazardous solvents, and high energy consumption. powertechjournal.com Research is now emphasizing the development of protocols that are both environmentally benign and economically viable.

Key emerging strategies include:

Multicomponent Reactions (MCRs): These reactions are highly efficient, allowing for the synthesis of complex pyrimidine structures from three or more starting materials in a single step. bohrium.comacs.org This approach reduces waste, saves time, and is ideal for creating large libraries of compounds. acs.org

Use of Green Solvents and Catalysts: There is a significant push towards using water as a solvent and employing non-toxic, recyclable catalysts like β-cyclodextrin. mdpi.com

Energy-Efficient Methods: Techniques such as microwave and ultrasound-assisted synthesis are being explored to reduce reaction times and energy input compared to conventional heating methods. powertechjournal.comnih.gov

Renewable Feedstocks: A long-term goal is to utilize alcohols derived from biomass as starting materials, representing a major step towards a more sustainable chemical industry. acs.org

These sustainable approaches are not just environmentally conscious but also often lead to higher yields and purer products, streamlining the synthesis of valuable pyrimidine derivatives. benthamdirect.compowertechjournal.com

Exploration of Innovative Catalytic Systems for Enhanced Functionalization and Transformation

Catalysis is central to the modern synthesis and modification of pyrimidine rings. The development of novel catalytic systems is crucial for achieving high efficiency, selectivity, and functional group tolerance, which are essential for creating complex molecules like derivatives of this compound.

Current research is focused on several innovative catalytic avenues:

Pincer-Type Complexes: Nickel(II)-NNS and PN5P–Ir–pincer complexes have been shown to be highly efficient in promoting the sustainable synthesis of pyrimidines through acceptorless dehydrogenative annulation of alcohols. acs.orgfigshare.com

Transition Metal Catalysis: Copper, ruthenium, and palladium catalysts are widely used for various transformations, including cycloaddition reactions and C-C bond formations like the Suzuki-Miyaura cross-coupling. mdpi.comacs.org

Magnetic Nanoparticles: Catalysts supported on magnetic nanoparticles are gaining traction due to their high efficiency and ease of recovery and reuse, aligning with green chemistry principles. mdpi.com For instance, a magnetic heterogeneous nanocatalyst has been used for the one-pot synthesis of pyrazolo[3,4-d]pyrimidine derivatives in water at room temperature. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under mild, environmentally friendly conditions. powertechjournal.com

| Catalyst Type | Reaction Example | Key Advantages | Source |

|---|---|---|---|

| PN5P–Ir–pincer complexes | Multicomponent synthesis from alcohols and amidines | High regioselectivity, sustainable (uses biomass-derivable alcohols) | acs.org |

| Nickel(II)-NNO Pincer Complexes | Acceptorless dehydrogenative annulation (ADA) of alcohols | High yields, produces only H2O and H2 as byproducts | figshare.com |

| Copper(II) Catalysts | Cycloaddition of alkynes with amidines/guanidines | Powerful tool for constructing the pyrimidine ring | mdpi.com |

| Magnetic Nanoparticle Catalysts (e.g., MgFe2O4@Tris) | One-pot multicomponent synthesis of pyrazolo[3,4-d]pyrimidines | Excellent yields, catalyst is magnetically separable and reusable, green solvent (water) | mdpi.com |

| β-cyclodextrin | Synthesis from aldehydes, ammonium (B1175870) acetate, and 1,3-diketones | Recyclable, inexpensive, non-toxic, works in aqueous medium | mdpi.com |

Integration of Advanced Spectroscopic and Computational Methods for Deeper Structural and Mechanistic Insight

A profound understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications. The integration of sophisticated analytical techniques with powerful computational models provides unprecedented insight into the molecular world.

Advanced Spectroscopy: Techniques like Fourier Transform Infrared (FTIR) spectroscopy are invaluable for the structural elucidation of pyrimidine derivatives by identifying the characteristic vibrational modes of the pyrimidine ring and its functional groups. vandanapublications.com Furthermore, high-resolution vacuum ultraviolet (VUV) photoabsorption spectroscopy, when combined with theoretical calculations, can characterize the electronic excited states of halogenated pyrimidines, revealing how substituents affect the molecule's interaction with light. rsc.org

Computational Chemistry: Quantum chemical methods, particularly Density Functional Theory (DFT), are routinely used to investigate molecular structures, electronic properties, and reaction mechanisms. nih.govnih.gov DFT calculations can predict the most reactive sites in a pyrimidine ring for reactions like chlorination, model geometric parameters, and analyze intermolecular interactions within a crystal structure. nih.govmdpi.com These computational tools are crucial for interpreting experimental data and guiding synthetic efforts. nih.govresearchgate.net

| Method | Application | Insights Gained | Source |

|---|---|---|---|

| Density Functional Theory (DFT) | Investigating reaction sites, mechanisms, and molecular properties | Predicts reactivity (e.g., C5 as the most reactive site for chlorination in uracil), models bond lengths/angles, analyzes electronic structure | nih.govmdpi.com |

| Quantum Structure–Activity Relationship (QSAR) | Estimating physicochemical properties like acidity (pKa) | Provides excellent estimates of pKa values, which determine the compound's form under different pH conditions | nih.gov |

| Fourier Transform Infrared (FTIR) Spectroscopy | Structural characterization and functional group analysis | Identifies characteristic vibrational bands of the pyrimidine ring and its substituents (amino, halogen, etc.) | vandanapublications.com |

| Vacuum Ultraviolet (VUV) Spectroscopy | Studying electronic transitions and photoabsorption | Provides high-resolution cross-section data, showing how halogenation affects the absorption spectrum at high energies | rsc.org |

| Hirshfeld Surface Analysis | Analyzing intermolecular interactions in crystal structures | Reveals the nature and extent of noncovalent interactions (e.g., H···H, C···H) that stabilize the crystal lattice | mdpi.com |

Expanding the Scope of Derivatization Reactions for Diverse Chemical Libraries and Applications

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a versatile framework for building bioactive compounds. acs.orgrsc.org A key future direction is to expand the range of derivatization reactions for compounds like this compound to rapidly generate large and diverse chemical libraries for high-throughput screening.

DNA-Encoded Libraries (DELs): This technology allows for the synthesis and screening of massive libraries containing millions or even billions of compounds. acs.orgnih.gov By attaching a unique DNA tag to each pyrimidine-based molecule, researchers can efficiently identify compounds that bind to a specific biological target. acs.org The development of pyrimidine-focused DELs is a major area of innovation. nih.gov

Skeletal Editing and Deconstruction-Reconstruction: Researchers are developing novel strategies to fundamentally alter the pyrimidine core itself. nih.govnih.gov For example, methods have been developed to convert pyrimidines into other valuable heterocycles like pyrazoles or pyridines. nih.govnih.gov This "skeletal editing" approach allows chemists to leverage the well-established chemistry of pyrimidines to access entirely new classes of compounds that would be difficult to synthesize otherwise. nih.gov

Combinatorial Synthesis: Microwave-assisted synthesis and multicomponent reactions are being adapted for automated combinatorial chemistry, enabling the rapid production of di- or trisubstituted pyrimidine libraries without the need for extensive purification. researchgate.net

Rational Design and Computational Approaches for Guiding Synthetic Pathways and Reactivity Studies

The synergy between computational chemistry and synthetic chemistry is transforming how new molecules are designed and created. Instead of a trial-and-error approach, researchers can now use computational tools to rationally design molecules with desired properties and to predict the most efficient synthetic routes.

Guiding Synthesis: Computational analysis can be used to guide the development of new reactions. For instance, computational studies helped identify an effective activator for a reaction that converts pyrimidines into pyrazoles under mild conditions, a significant improvement over previous methods. nih.gov

Predicting Reactivity: Quantum chemical computations can predict the reactivity of different sites on the pyrimidine ring, helping chemists to design regioselective reactions. nih.gov This is crucial for controlling the outcome of functionalization reactions on complex molecules.

Designing Bioactive Molecules: In drug discovery, computational modeling and molecular docking are used to design pyrimidine derivatives that can bind effectively to specific biological targets, such as enzymes or receptors. researchgate.netnih.gov This rational design approach helps prioritize which molecules to synthesize, saving significant time and resources. researchgate.netnih.gov The ultimate goal is to create a feedback loop where computational predictions guide experiments, and experimental results refine the computational models, accelerating the discovery process. nih.gov

Q & A

Q. What are the established synthetic routes for 4-Chloro-5-(trifluoromethoxy)pyrimidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and trifluoromethoxy substitution on pyrimidine precursors. For example, chlorination at the 4-position can be achieved using POCl₃ or PCl₅ under reflux conditions, while trifluoromethoxy groups are introduced via nucleophilic substitution with AgOTf or Cu-mediated coupling . Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. acetonitrile) critically affect regioselectivity and byproduct formation. Purification often requires column chromatography (silica gel, hexane/EtOAc gradients) to isolate the product from unreacted intermediates .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions via coupling patterns (e.g., deshielded protons adjacent to electron-withdrawing groups).

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 229.01 for C₅H₂ClF₃N₂O).

- X-ray Crystallography : Resolves bond angles and crystal packing, critical for confirming the trifluoromethoxy group’s orientation .

- IR Spectroscopy : Identifies C-F stretches (~1100–1250 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹) .

Q. How does the chloro group at the 4-position influence reactivity in cross-coupling reactions?

- Methodological Answer : The 4-chloro substituent acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, Pd(PPh₃)₄ catalyzes aryl boronic acid coupling at 80°C in THF, replacing Cl with aryl/heteroaryl groups. Competitively, the trifluoromethoxy group at C5 stabilizes the pyrimidine ring via electron-withdrawing effects, reducing undesired side reactions .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and Fukui indices to identify reactive sites. The trifluoromethoxy group directs electrophiles to the C6 position due to its meta-directing nature, while the chloro group deactivates C4. Solvent effects (PCM models) refine predictions for reactions in polar aprotic media .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific uptake.

- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from rapid degradation in vitro vs. in vivo.

- Structural Analogues : Compare with 4-Chloro-6-methyl-2-trifluoromethylpyrimidine (CAS 1582-25-8) to isolate the trifluoromethoxy group’s contribution .

Q. How can this compound be optimized for kinase inhibition while minimizing off-target effects?

- Methodological Answer :

- Fragment-Based Drug Design : Screen against kinase panels (e.g., EGFR, VEGFR2) to identify binding motifs.

- SAR Studies : Modify the trifluoromethoxy group to -OCF₂H or -OCH₂CF₃ to balance lipophilicity (LogP) and hydrogen-bonding capacity.

- Co-crystallization : Resolve ligand-protein complexes (e.g., PDB entries) to guide substitutions at C5 and C6 .

Q. What are the stability challenges of this compound under acidic or oxidative conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to 0.1M HCl (simulating gastric fluid) and 3% H₂O₂ at 40°C for 72 hours.

- LC-MS Monitoring : Detect degradation products (e.g., hydrolysis to 5-(trifluoromethoxy)pyrimidin-4-ol).

- Stabilizers : Co-formulate with antioxidants (e.g., BHT) or buffer in phosphate (pH 7.4) to mitigate decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.